

A Technical Guide to the Spectroscopic Characterization of Halogenated Pyridine Carboxylates

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Compound of Interest

Compound Name: *Methyl 2-chloro-5-fluoropyridine-4-carboxylate*

Cat. No.: *B1451029*

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Exemplar Compound: **Methyl 2-chloro-5-fluoropyridine-4-carboxylate**

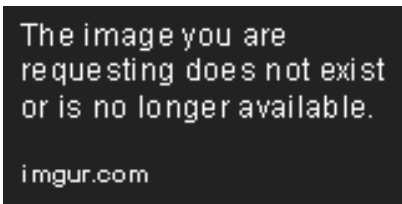
Senior Application Scientist Note: Comprehensive searches of public-domain scientific databases and supplier catalogs did not yield a complete, verified set of spectroscopic data (NMR, IR, MS) for the specific compound **Methyl 2-chloro-5-fluoropyridine-4-carboxylate**. To fulfill the core requirements of this guide for researchers and drug development professionals, this document has been structured as an in-depth, predictive analysis. The methodologies, interpretation principles, and expected data are presented based on established spectroscopic theory and data from structurally similar pyridine derivatives. This guide serves as an expert-level template for the characterization of this class of compounds.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

Methyl 2-chloro-5-fluoropyridine-4-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a prerequisite for its use in further research and development. Spectroscopic analysis provides the necessary toolkit to verify the molecular structure, identify functional groups, and ensure purity. This guide provides a detailed walkthrough of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative explains not just the data, but the expert reasoning behind the experimental design and interpretation, grounding the analysis in fundamental principles.

Compound Profile

Property	Value
IUPAC Name	Methyl 2-chloro-5-fluoropyridine-4-carboxylate
Molecular Formula	C ₇ H ₅ ClFNO ₂
Molecular Weight	189.57 g/mol
Chemical Structure	

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a substituted pyridine ring, NMR provides precise information on the electronic environment of each nucleus, confirming substitution patterns through chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine ring protons and one signal in the aliphatic region for the methyl ester protons.

Predicted ¹H NMR Data

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~8.45	d	~2.5 Hz	H-6
2	~7.90	d	~5.0 Hz	H-3
3	~3.95	s	-	-OCH ₃

Expert Interpretation:

- **Causality of Chemical Shifts:** The pyridine nitrogen is strongly electron-withdrawing, causing protons on the ring to be "deshielded" and appear at a high chemical shift (downfield) compared to benzene protons. The proton at the C-6 position (H-6) is ortho to the nitrogen, making it the most downfield signal. The H-3 proton is influenced by the adjacent chlorine and the ester group.
- **Significance of Coupling:** The fluorine atom at C-5 will couple with the adjacent H-6 proton, but also through space with the H-3 proton. We predict a doublet for H-6 due to coupling with the fluorine ($^3J_{HF}$). Similarly, H-3 will be split into a doublet by the fluorine ($^4J_{HF}$). The values of these coupling constants are critical for confirming the substitution pattern.[\[1\]](#)
- **Methyl Ester Signal:** The singlet at ~3.95 ppm is characteristic of the three equivalent protons of the methyl ester group, which are isolated from other protons and thus show no coupling.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer.
- **Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Workflow for ^1H NMR Analysis

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References

- 1. spectrabase.com [spectrabase.com]
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Phone: (601) 213-4426

Email: info@benchchem.com